molecular formula C17H10ClF3O3 B293333 7-[(4-chlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one

7-[(4-chlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one

Cat. No. B293333
M. Wt: 354.7 g/mol
InChI Key: GPSQCEZKVPLMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(4-chlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic compound that belongs to the class of flavonoids. It is commonly referred to as TFP and has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

TFP exerts its therapeutic effects through various mechanisms. It has been found to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. TFP has also been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, TFP has been found to inhibit the replication of viruses such as HIV and hepatitis C virus.
Biochemical and Physiological Effects:
TFP has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). TFP has also been found to inhibit angiogenesis, which is the process by which new blood vessels form, and is necessary for the growth and spread of cancer cells. Furthermore, TFP has been found to have neuroprotective effects by reducing oxidative stress and inhibiting the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using TFP in lab experiments is its ability to selectively target specific enzymes and pathways, which makes it a useful tool for studying the mechanisms of various diseases. However, one of the limitations of using TFP is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of TFP. One area of research is the development of more efficient synthesis methods for TFP, which could lead to the production of larger quantities of the compound. Additionally, further studies are needed to investigate the potential use of TFP in the treatment of other diseases such as diabetes and cardiovascular disease. Finally, the development of new formulations and delivery methods could help to overcome the limitations of TFP's low solubility in water.
Conclusion:
In conclusion, 7-[(4-chlorobenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic compound that has shown significant potential for therapeutic applications. Its ability to selectively target specific enzymes and pathways makes it a useful tool for studying the mechanisms of various diseases. Further research is needed to fully understand the potential of TFP and to develop more efficient synthesis methods and delivery systems.

Synthesis Methods

The synthesis of TFP involves the reaction of 4-chlorobenzyl alcohol with trifluoroacetic anhydride in the presence of a base, followed by cyclization with salicylaldehyde. The final product is obtained after purification by column chromatography.

Scientific Research Applications

TFP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. TFP has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and viral infections.

properties

Molecular Formula

C17H10ClF3O3

Molecular Weight

354.7 g/mol

IUPAC Name

7-[(4-chlorophenyl)methoxy]-4-(trifluoromethyl)chromen-2-one

InChI

InChI=1S/C17H10ClF3O3/c18-11-3-1-10(2-4-11)9-23-12-5-6-13-14(17(19,20)21)8-16(22)24-15(13)7-12/h1-8H,9H2

InChI Key

GPSQCEZKVPLMMY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1COC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)Cl

Canonical SMILES

C1=CC(=CC=C1COC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)Cl

Origin of Product

United States

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